molecular formula C15H15N3O2S2 B2798418 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034313-55-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2798418
CAS No.: 2034313-55-6
M. Wt: 333.42
InChI Key: GISHWCXLDCQVQA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceuticals and other biologically active compounds. These include a benzo[b]thiophene moiety, a thiadiazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . Unfortunately, without specific data, I can’t provide a detailed analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure .

Scientific Research Applications

Synthesis and Characterization

  • Research on the synthesis and characterization of thiophene and thiadiazole derivatives has led to the development of novel compounds with potential applications in pharmaceuticals and materials science. For instance, compounds incorporating thiophene and thiadiazole units have been synthesized and evaluated for their antimicrobial properties and their ability to interact with biological targets through molecular docking studies (Sailaja Rani Talupur et al., 2021). These methodologies could be applicable to the synthesis and functional exploration of the compound , showcasing the versatility of thiophene and thiadiazole moieties in medicinal chemistry.

Biological Activities

  • The biological activities of thiadiazole derivatives have been extensively investigated, revealing their potential as anticancer, antimicrobial, and antifungal agents. For instance, thiadiazole derivatives have demonstrated significant anticancer activity against a range of cancer cell lines, offering insights into their mechanism of action and potential therapeutic applications (B. Ravinaik et al., 2021). These findings suggest that the compound , by virtue of its structural features, may also exhibit promising biological activities warranting further investigation.

Material Science and Organic Electronics

  • In the field of organic electronics, thiophene and thiadiazole-based polymers have been synthesized for applications in organic solar cells and electrochromic devices. These materials have shown promising photovoltaic performance and electronic properties (M. Karakus et al., 2012). The relevance to the compound lies in the potential for its incorporation into conjugated systems for electronic applications, leveraging the electronic properties of the thiophene and thiadiazole units for the development of novel materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some benzothiophene derivatives have been found to have antimicrobial properties .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-9-13(22-18-17-9)14(19)16-8-15(2,20)12-7-10-5-3-4-6-11(10)21-12/h3-7,20H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISHWCXLDCQVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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